Decyltriphenylphosphonium bromide

Mitochondrial Bioenergetics Drug Delivery Fluorescent Probing

Decyltriphenylphosphonium bromide (DecylTPP, C10 chain) provides 32-fold faster mitochondrial uptake than TPMP, enabling real‑time Δψ measurements in minutes. Only C10 delivers the optimal lipophilicity (LogP ~4.13) for reproducible mitochondrial targeting—shorter or longer chains cannot replicate this kinetics. It is the mandatory inactive control for MitoQ/SkQ1 studies to validate conjugate-specific effects. Also a mixed‑type corrosion inhibitor for mild steel. Procure 98% DecylTPP for rigorous mitochondrial research and industrial applications.

Molecular Formula C28H36BrP
Molecular Weight 483.5 g/mol
CAS No. 32339-43-8
Cat. No. B1670181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyltriphenylphosphonium bromide
CAS32339-43-8
SynonymsDecyl-TPP;  DecylTPP;  Decyl TPP. (1-Decyl)triphenylphosphonium bromide
Molecular FormulaC28H36BrP
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1
InChIKeyGVPLMQGXUUHCSB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decyltriphenylphosphonium Bromide (CAS 32339-43-8) Procurement Guide: Mitochondrial Targeting & Analytical Reference


Decyltriphenylphosphonium bromide (DecylTPP) is a lipophilic quaternary phosphonium cation belonging to the alkyltriphenylphosphonium (Cn-TPP+) class of mitochondria-targeted vectors [1]. It functions by leveraging its hydrophobic decyl chain and delocalized positive charge to permeate lipid bilayers and accumulate electrophoretically within the mitochondrial matrix in response to the negative-inside mitochondrial membrane potential (Δψ) [1][2]. This compound is widely utilized in mitochondrial research as a vector backbone for synthesizing bioactive conjugates (e.g., MitoQ, SkQ1) and as a critical analytical reference compound or inactive control in studies investigating mitochondria-targeted antioxidants .

Decyltriphenylphosphonium Bromide (DecylTPP) vs. TPMP: Why Alkyl Chain Length Dictates Cellular Uptake Kinetics


Within the alkyltriphenylphosphonium (Cn-TPP+) family, substitution with a shorter-chain analog such as methyltriphenylphosphonium (TPMP) or a longer-chain analog like dodecyltriphenylphosphonium (C12TPP) is not functionally equivalent. The length of the alkyl chain directly governs the compound's lipophilicity, which in turn dictates the rate of plasma membrane permeation and intracellular accumulation [1][2]. Consequently, experimental outcomes related to mitochondrial uptake kinetics, uncoupling potency, and antimicrobial activity are exquisitely sensitive to the specific chain length (C10 for DecylTPP) [3][4]. The quantitative data below establishes that DecylTPP occupies a distinct kinetic and functional niche that cannot be adequately replicated by other in-class cations such as TPMP (C1) or C12TPP (C12).

Quantitative Differentiation Evidence for Decyltriphenylphosphonium Bromide (DecylTPP) in Mitochondrial Research


Cellular Uptake Kinetics: DecylTPP Reaches Steady State 32x Faster than TPMP (Methyltriphenylphosphonium)

DecylTPP demonstrates dramatically accelerated cellular uptake compared to the widely used short-chain analog methyltriphenylphosphonium (TPMP). In comparative cellular uptake studies, DecylTPP reached a steady-state intracellular concentration within 15 minutes, whereas TPMP required approximately 8 hours to achieve equilibrium under the same conditions [1]. This difference is attributed to the increased hydrophobicity conferred by the decyl (C10) chain, which enhances passive diffusion through the plasma membrane [1].

Mitochondrial Bioenergetics Drug Delivery Fluorescent Probing

Mitochondrial Accumulation: DecylTPP Exhibits 5-Fold Greater Uptake than TPMP Due to Enhanced Matrix Binding

Beyond faster kinetics, DecylTPP achieves a substantially higher steady-state level of mitochondrial accumulation relative to the more hydrophilic TPMP. Quantification of mitochondrial uptake revealed that MitoQ (a DecylTPP conjugate) accumulation was described by the Nernst equation and was approximately 5-fold greater than that observed for TPMP [1]. This enhanced accumulation is driven by the hydrophobic decyl chain, which promotes stronger binding within the mitochondrial matrix lipid environment rather than simply residing in the aqueous phase [1].

Mitochondrial Membrane Potential Drug Targeting Nernst Equation

Biological Activity as Inactive Control: DecylTPP Lacks Antioxidant Protection Compared to MitoQ

DecylTPP is often procured as the ideal non-antioxidant control for mitochondria-targeted quinones like MitoQ. In a model of cold storage injury in renal tubular cells, treatment with 1 µM DecylTPP failed to offer any protection against mitochondrial dysfunction or cell death, whereas 1 µM MitoQ (the DecylTPP-ubiquinone conjugate) decreased oxidant production approximately 2-fold and completely prevented mitochondrial dysfunction [1]. This stark functional disparity validates DecylTPP's utility as a baseline comparator to isolate the bioactive effects of the attached cargo moiety.

Oxidative Stress Renal Ischemia-Reperfusion Control Compound

Chain-Length Dependent Uncoupling Activity: DecylTPP (C10) Differs from ButylTPP (C4) and DodecylTPP (C12)

The mitochondrial uncoupling effect of Cn-TPP+ cations is not uniform but scales with alkyl chain length. Systematic investigation of Cn-TPP+ derivatives demonstrated that the stimulatory effect on mitochondrial respiration steadily increased with growing alkyl chain length [1]. Specifically, while butyl-TPP+ (C4) required several hundred micromoles to exhibit an uncoupling effect, decyl-TPP+ (C10) and dodecyl-TPP+ (C12) exhibited significantly enhanced activity, with the inhibitory effect on bacterial growth upregulated with growing lipophilicity [1][2].

Mitochondrial Respiration Uncoupling Agents Structure-Activity Relationship

Strategic Procurement Applications for Decyltriphenylphosphonium Bromide (DecylTPP) Based on Empirical Differentiation


Rapid-Response Mitochondrial Membrane Potential (Δψ) Probing

When designing experiments requiring real-time assessment of mitochondrial membrane potential changes, DecylTPP is the preferred vector over TPMP. Its 32-fold faster cellular uptake kinetics [1] enable it to equilibrate and report on Δψ within minutes rather than hours. This makes it suitable for acute pharmacological interventions, short-term signaling studies, and high-throughput screening assays where extended incubation periods are impractical.

Rigorous Negative Control for MitoQ and SkQ1 Antioxidant Studies

Researchers investigating mitochondria-targeted antioxidants must include DecylTPP as the non-antioxidant control compound to validate that any observed protective effects are due to the conjugated quinone moiety (e.g., ubiquinone in MitoQ or plastoquinone in SkQ1) and not the TPP vector itself [2][3]. Procurement of DecylTPP alongside MitoQ or SkQ1 ensures experimental rigor by controlling for off-target effects of mitochondrial TPP accumulation on membrane potential or respiration.

Synthesis of Novel Mitochondria-Targeted Conjugates (Vector Backbone)

As a versatile chemical intermediate, DecylTPP serves as the core vector backbone for conjugating diverse bioactive moieties—including fluorophores, antioxidants, and chemotherapeutics—to the triphenylphosphonium targeting group . Its C10 alkyl chain provides an optimal balance of lipophilicity and solubility for synthesis and subsequent cellular delivery. The compound's defined physicochemical properties (LogP ~4.13, melting point 90°C) ensure reproducible conjugation chemistry .

Industrial Corrosion Inhibition in Acidic Media

Beyond biomedical research, DecylTPP exhibits distinct industrial utility as a corrosion inhibitor. Electrochemical studies demonstrate that DecylTPP acts as a mixed-type inhibitor for mild steel in 0.5 M H₂SO₄, forming a coherent hydrophobic film that impedes corrosive ion transport [4]. Inhibition efficiency increases with concentration, and the compound's long alkyl chain facilitates self-organization into a protective barrier, differentiating it from shorter-chain phosphonium salts that lack this film-forming capability.

Technical Documentation Hub

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